Meconin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

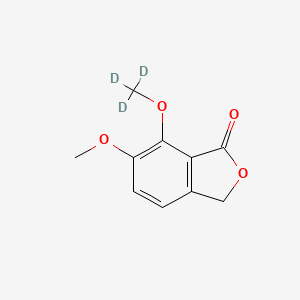

Meconin-d3 is the deuterium labeled Meconine . Meconine is an endogenous metabolite . It is intended for use as an internal standard for the quantification of meconin by GC- or LC- mass spectrometry . Meconin, a noscapine metabolite, is a urinary detection marker for illicit opiate misuse .

Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of this compound is 197.20 . The molecular formula is C10H7D3O4 . The SMILES representation is O(C([2H])([2H])[2H])C1=C2C(=CC=C1OC)COC2=O .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF and DMSO . The λmax is 211, 309 nm .Scientific Research Applications

Vitamin D Metabolism and Mechanism of Action

1,25-Dihydroxvitamin D3 [1,25(OH)2D3], the hormonally active form of vitamin D, involves a genomic mechanism through the binding of the 1,25(OH)2D3 activated vitamin D receptor/retinoic X receptor (VDR/RXR) complex to specific DNA sequences. This complex plays a crucial role in gene regulation, influencing a variety of cellular functions, including calcium and phosphorous metabolism, as well as immunomodulatory effects in certain autoimmune diseases (Christakos, Dhawan, Verstuyf, Verlinden, & Carmeliet, 2016).

Physiologic Features and Functions

Vitamin D3, a prohormone produced in the skin, must undergo metabolic transformation to its active forms, including 1α,25-dihydroxyvitamin D3, to function effectively. It acts via a nuclear receptor to regulate various bodily functions such as calcium absorption and mobilization, phosphate absorption, and noncalcemic functions, including immune modulation (DeLuca, 2004).

Antiproliferative Effects on Cancer Cells

The biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (VD), demonstrates antiproliferative effects on both normal human melanocytes and malignant melanoma cell lines. Research indicates that VD and its analogues, such as EB1089 and CB1093, induce apoptosis in specific melanoma cell lines, suggesting potential therapeutic applications in treating certain types of melanoma (Danielsson, Fehsel, Polly, & Carlberg, 1998).

Cardiovascular Effects

1,25(OH)2 Vitamin D3 (VD3) and retinoic acid (RA) have been shown to suppress various phenotypic correlates of endothelin-induced hypertrophy in cultured neonatal rat cardiac ventriculocytes. These findings suggest potential applications in modulating hypertrophic processes and probing the molecular mechanisms underlying such conditions (Wu, Garami, Cheng, & Gardner, 1996).

Chemopreventive Effects on Colorectal Neoplasia

A study highlighted the synergistic chemopreventive effects of vitamin D3 and metformin against early colon neoplasia development. The combined use of these agents demonstrated more pronounced effects in reducing aberrant crypt foci and tumor numbers in the colon than either agent alone, suggesting a potential strategy for colorectal cancer prevention (Li et al., 2014).

Modulation of Mesenchymal Stromal/Stem Cells

Vitamin D3 stimulates proliferation capacity, expression of pluripotency markers, and osteogenesis in human bone marrow mesenchymal stromal/stem cells. This indicates its potential in regenerative medicine and the modulation of cellular regenerative potential (Borojevic et al., 2022).

Mechanism of Action

Vitamin D3, a form of Vitamin D used in the treatment of specific medical conditions such as refractory rickets, hypoparathyroidism, and familial hypophosphatemia, as well as osteoporosis and chronic kidney disease . Most individuals naturally generate adequate amounts of vitamin D through ordinary dietary intake of vitamin D (in some foods like eggs, fish, and cheese) and natural photochemical conversion of the vitamin D3 precursor 7-dehydrocholesterol in the skin via exposure to sunlight .

Safety and Hazards

properties

IUPAC Name |

6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFGRQMMWVHIB-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC2=C1C(=O)OC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857950 |

Source

|

| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29809-15-2 |

Source

|

| Record name | 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Ethoxy-d5-1-[[2'-[(hydroxyamino)methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxyl](/img/no-structure.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)